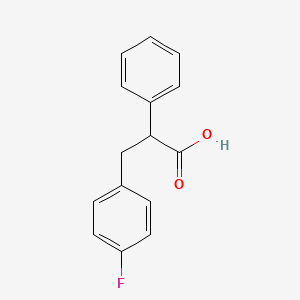

3-(4-Fluorophenyl)-2-phenylpropanoic acid

Description

The exact mass of the compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorophenyl)-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJVEADPGHXUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389957 | |

| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-86-1 | |

| Record name | 3-(4-fluorophenyl)-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436086-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, its IUPAC name, and a plausible experimental protocol for its synthesis. The information is intended to support research and development activities in the fields of medicinal chemistry and materials science.

IUPAC Name: 3-(4-fluorophenyl)-2-phenylpropanoic acid[1]

Chemical and Physical Properties

The quantitative properties of 3-(4-Fluorophenyl)-2-phenylpropanoic acid are summarized in the table below. It is important to note that while core properties for the target compound are available, experimental data for physical properties such as melting and boiling points are not readily found in the reviewed literature. For reference, the corresponding data for the related compound, 3-(4-Fluorophenyl)propionic acid, are provided with a clear distinction.

| Property | Value | Source (Citation) |

| Molecular Formula | C₁₅H₁₃FO₂ | [1] |

| Molecular Weight | 244.26 g/mol | [1] |

| CAS Number | 436086-86-1 | [1] |

| Monoisotopic Mass | 244.08995782 Da | [1] |

| Predicted XLogP3 | 3.5 | [1] |

| Melting Point | 86-91 °C (for 3-(4-Fluorophenyl)propionic acid) | [2][3] |

| Boiling Point | 105-107 °C at 22 Torr (for 3-(4-Fluorophenyl)propionic acid) | [3] |

Potential Biological Significance

Arylpropionic acid derivatives are a significant class of compounds in medicinal chemistry. They are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[4] Beyond their anti-inflammatory effects, this class of molecules has been investigated for a range of other biological activities, including antibacterial, anti-convulsant, and anti-cancer properties.[4] For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. Given this context, 3-(4-Fluorophenyl)-2-phenylpropanoic acid represents a compound of interest for further biological evaluation.

Experimental Protocols: A Plausible Synthetic Route

Step 1: Esterification of Phenylacetic Acid

-

In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl phenylacetate.

Step 2: Alkylation of Methyl Phenylacetate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C.

-

Slowly add a solution of methyl phenylacetate (1 equivalent) in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(4-fluorophenyl)-2-phenylpropanoate.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified methyl 3-(4-fluorophenyl)-2-phenylpropanoate (1 equivalent) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 3-4 equivalents) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).[5]

-

Acidify the reaction mixture to a pH of approximately 2 using a dilute solution of hydrochloric acid (e.g., 1 M HCl).[5]

-

Extract the product into diethyl ether.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 3-(4-Fluorophenyl)-2-phenylpropanoic acid.[5] Further purification can be achieved by recrystallization.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Caption: Proposed synthesis workflow for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

References

- 1. 3-(4-Fluorophenyl)-2-phenylpropanoic acid | C15H13FO2 | CID 3151587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenyl)propionic acid 97 459-31-4 [sigmaaldrich.com]

- 3. 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4 [m.chemicalbook.com]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Executive Summary

This technical guide provides a detailed overview of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, including its Chemical Abstracts Service (CAS) number and known synonyms. While publicly available information on the specific biological activity, experimental protocols, and signaling pathways for this particular compound is limited, this document serves as a comprehensive resource by presenting data on the broader class of phenylpropanoic acid derivatives and the closely related analogue, 3-(4-Fluorophenyl)propionic acid. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the chemical properties, potential synthetic routes, and pharmacological context of this class of molecules.

Chemical Identification and Properties

1.1. CAS Number and Synonyms

The specific compound of interest, 3-(4-Fluorophenyl)-2-phenylpropanoic acid, is identified by the following CAS number and synonyms:

| Identifier | Value |

| CAS Number | 436086-86-1[1] |

| IUPAC Name | 3-(4-fluorophenyl)-2-phenylpropanoic acid[1] |

| Synonyms | 3-(4-Fluoro-phenyl)-2-phenyl-propionic acid, DTXSID90389957, RefChem:274599[1] |

1.2. Chemical and Physical Properties

Quantitative data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is summarized in the table below. This information is computationally derived and provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FO₂ | PubChem[1] |

| Molecular Weight | 244.26 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 244.08995782 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Synthesis and Experimental Protocols

2.1. Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-(4-Fluorophenyl)-2-phenylpropanoic acid. This is a generalized representation and would require optimization and experimental validation.

Biological Activity and Signaling Pathways

Specific biological data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is not currently available in published literature. However, the broader class of phenylpropanoic acid derivatives is well-known for a range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).

Many arylpropionic acid derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. This mechanism is central to their anti-inflammatory, analgesic, and antipyretic properties.

3.1. Potential Signaling Pathway: Cyclooxygenase Inhibition

The diagram below illustrates the general mechanism of COX inhibition by NSAIDs, a potential pathway for compounds of this class.

Conclusion

3-(4-Fluorophenyl)-2-phenylpropanoic acid (CAS 436086-86-1) is a distinct chemical entity for which detailed biological and experimental data are not extensively documented in publicly accessible scientific literature. This guide provides the foundational chemical identifiers and properties of this compound. By examining the broader class of phenylpropanoic acids, it is reasonable to hypothesize that this compound may exhibit biological activities, such as anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. The provided diagrams offer a conceptual framework for its synthesis and potential mechanism of action. Further experimental investigation is required to fully characterize the synthetic pathways, pharmacological profile, and therapeutic potential of 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Researchers interested in this molecule are encouraged to use this guide as a starting point for their investigations.

References

Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-phenylpropanoic Acid: A Technical Guide

Disclaimer: As of November 2025, publicly accessible databases do not contain experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(4-Fluorophenyl)-2-phenylpropanoic acid. This guide provides computed mass spectrometry data for the target compound and experimental spectroscopic data for the closely related analogue, 3-(4-Fluorophenyl)propionic acid, for reference purposes.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a summary of available spectroscopic data and standardized experimental protocols relevant to the characterization of 3-(4-Fluorophenyl)-2-phenylpropanoic acid and its analogues.

Spectroscopic Data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid (Computed)

While experimental data is not available, computed mass spectrometry data provides theoretical values for the molecular ion and its adducts.

Table 1: Computed Mass Spectrometry Data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

| Property | Value |

| Molecular Formula | C₁₅H₁₃FO₂ |

| Molecular Weight | 244.26 g/mol |

| Monoisotopic Mass | 244.08995782 Da |

Data sourced from PubChem.

Spectroscopic Data for Analogue: 3-(4-Fluorophenyl)propionic acid

The following tables summarize the experimental spectroscopic data available for the structural analogue, 3-(4-Fluorophenyl)propionic acid.

Table 2: ¹H NMR Data for 3-(4-Fluorophenyl)propionic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.14 | m | 2H | Ar-H |

| 6.99 - 6.93 | m | 2H | Ar-H |

| 2.91 | t | 2H | -CH₂-Ar |

| 2.64 | t | 2H | -CH₂-COOH |

| 12.1 (approx.) | br s | 1H | -COOH |

Note: Specific peak assignments may vary based on solvent and experimental conditions.

Table 3: ¹³C NMR Data for 3-(4-Fluorophenyl)propionic acid

| Chemical Shift (ppm) | Assignment |

| 179.0 | C=O |

| 161.5 (d, J=243 Hz) | C-F |

| 136.8 | Ar-C |

| 129.9 (d, J=7.8 Hz) | Ar-CH |

| 115.3 (d, J=21 Hz) | Ar-CH |

| 35.5 | -CH₂-COOH |

| 30.0 | -CH₂-Ar |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Table 4: IR Spectroscopy Data for 3-(4-Fluorophenyl)propionic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900 - 3100 | Broad | O-H stretch (Carboxylic Acid) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1605, 1510 | Medium | C=C stretch (Aromatic) |

| 1220 | Strong | C-O stretch |

| 830 | Strong | C-H bend (para-substituted aromatic) |

Data obtained from the NIST WebBook.[1]

Table 5: Mass Spectrometry Data for 3-(4-Fluorophenyl)propionic acid

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ |

| 123 | Medium | [M - COOH]⁺ |

| 109 | High | [C₇H₆F]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

Instrument Parameters: The NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS at 0 ppm. Integration of the proton signals and peak picking for both proton and carbon spectra are then performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).[3] A pressure clamp is applied to ensure good contact between the sample and the crystal.[3]

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Spectrum: The sample spectrum is then recorded.

-

Instrument Parameters: The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Derivatization: For carboxylic acids, derivatization is often necessary to increase volatility. A common method is silylation. The sample is dissolved in a suitable solvent, and a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is heated to ensure complete reaction.

-

GC Separation:

-

Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.

-

Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column).

-

Temperature Program: The column oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.[4]

-

-

MS Detection:

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum for each eluting component.

-

-

Data Analysis: The resulting chromatogram shows the separated compounds as peaks. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification.

Workflow for Spectroscopic Analysis of a Synthesized Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

- 2. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

A Technical Guide to Fluorinated Phenylpropanoic Acids: Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of fluorinated phenylpropanoic acids, compounds of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, acidity, metabolic stability, and binding affinity to biological targets. This guide offers a comparative analysis of ortho-, meta-, and para-fluorinated phenylpropanoic acid isomers, alongside detailed experimental protocols and an exploration of their interactions with key signaling pathways.

Core Physical and Chemical Properties

The position of the fluorine atom on the phenyl ring significantly impacts the physicochemical properties of phenylpropanoic acids. The following tables summarize key quantitative data for 2-fluoro, 3-fluoro, and 4-fluorophenylpropanoic acid, as well as the parent compound, phenylpropanoic acid, for comparison.

Table 1: Physical Properties of Monofluorinated Phenylpropanoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Phenylpropanoic Acid | C₉H₁₀O₂ | 150.17 | 47-49 | 280 | 1.071 |

| 2-Fluorophenylpropanoic Acid | C₉H₉FO₂ | 168.16 | 94-96[1] | 306.6 (at 760 mmHg)[1] | 1.207[2] |

| 3-Fluorophenylpropanoic Acid | C₉H₉FO₂ | 168.16 | 43-47 | 125 (at 14.0 hPa) | 1.289 |

| 4-Fluorophenylpropanoic Acid | C₉H₉FO₂ | 168.16 | 86-91[3][4][5][6] | 278.9 (at 760 mmHg)[4] | 1.2[4] |

Table 2: Chemical Properties of Monofluorinated Phenylpropanoic Acids

| Compound | pKa (Predicted) | logP (Predicted) |

| Phenylpropanoic Acid | 4.78 | 1.83 |

| 2-Fluorophenylpropanoic Acid | ~4.5 | ~1.9 |

| 3-Fluorophenylpropanoic Acid | ~4.5 | ~1.9 |

| 4-Fluorophenylpropanoic Acid | 4.0 ± 0.10[7] | 1.89[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis of fluorinated phenylpropanoic acids and the determination of their physicochemical properties.

Synthesis of Fluorinated Phenylpropanoic Acids

General Synthesis of 2-Arylpropionic Acids via Mono-C-methylation of Arylacetonitriles [8]

This method provides a general route to 2-arylpropionic acids, which can be adapted for fluorinated analogues.

-

Monomethylation of Arylacetonitrile: In a pressure vessel, the respective fluorophenylacetonitrile is reacted with dimethyl carbonate in the presence of a base (e.g., sodium methoxide) to yield the monomethylated derivative, 2-(fluorophenyl)propionitrile.

-

Hydrolysis: The resulting 2-(fluorophenyl)propionitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Acidification and Extraction: After cooling, the reaction mixture is extracted with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the fluorinated phenylpropanoic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or distillation under reduced pressure.

Synthesis of 3-(3-trifluoromethylphenyl)propionic acid via Catalytic Hydrogenation [9]

This protocol details the synthesis of a trifluoromethyl derivative, which can be adapted for monofluorinated compounds starting from the corresponding cinnamic acid.

-

Catalytic Hydrogenation: m-Trifluoromethyl cinnamic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran). The solution is then subjected to catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst under a micro positive pressure of hydrogen gas for 16-20 hours at room temperature.

-

Catalyst Removal and Solvent Evaporation: The catalyst is removed by filtration, and the solvent is evaporated.

-

Crystallization: The resulting crude product is dissolved in a non-polar solvent such as petroleum ether, n-hexane, or cyclohexane. The solution is cooled to a low temperature to induce crystallization.

-

Isolation and Drying: The precipitated crystals are collected by filtration, and the residual solvent is removed by distillation under reduced pressure to yield the final product.

Determination of Physicochemical Properties

Protocol for Determining pKa by Potentiometric Titration [9]

-

Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of the fluorinated phenylpropanoic acid in a suitable solvent to a concentration of at least 10⁻⁴ M. To maintain a constant ionic strength, add a solution of potassium chloride (0.15 M).

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments. Record the pH value after each addition, ensuring the reading is stable.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. For robust results, perform a minimum of three titrations.[9]

Protocol for Determining logP by the Shake-Flask Method with LC-MS Analysis [10]

-

Phase Saturation: Mutually saturate n-octanol and a phosphate-buffered saline (PBS) solution (pH 7.4) by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the fluorinated phenylpropanoic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS.

-

Equilibration: Vigorously mix the two-phase system for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases. Subsequently, centrifuge the mixture to ensure complete phase separation.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Interactions and Signaling Pathways

Fluorinated phenylpropanoic acids have garnered attention for their potential to modulate the activity of key biological targets, including Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenases (COX).[11][12][13][14]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation.[2][3][4][5] Phenylpropanoic acid derivatives have been identified as potential PPAR agonists.[11][12]

Caption: PPAR signaling pathway activation by a fluorinated phenylpropanoic acid ligand.

Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[15][16][17] Phenylpropanoic acid derivatives, such as ibuprofen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[13][14] Fluorination can modulate the inhibitory potency and selectivity of these compounds.

Caption: Inhibition of the COX signaling pathway by a fluorinated phenylpropanoic acid.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of fluorinated phenylpropanoic acids, essential for their application in research and drug development. The provided data and protocols serve as a valuable resource for scientists working with these promising compounds. The exploration of their interactions with key biological pathways, such as PPAR and COX, highlights their therapeutic potential and underscores the importance of continued investigation into their structure-activity relationships. The strategic incorporation of fluorine continues to be a powerful tool in designing next-generation therapeutics.

References

- 1. 3-(2-Chlorophenyl)propionic acid | 1643-28-3 [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. cusabio.com [cusabio.com]

- 6. 3-(4-Fluorophenyl)propionic acid 97 459-31-4 [sigmaaldrich.com]

- 7. 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. apexbt.com [apexbt.com]

- 17. Cyclooxygenase - Wikipedia [en.wikipedia.org]

Technical Guide: Safety, Handling, and Hazard Information for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

Abstract: This document provides a comprehensive overview of the available safety, handling, and hazard information for the chemical compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid. It is intended for researchers, scientists, and drug development professionals who may be working with this substance. This guide summarizes known hazard classifications, physical and chemical properties, and recommended safety precautions. It is important to note that publicly available toxicological data and specific experimental protocols for this compound are limited. Therefore, this guide also includes information on a structurally related but distinct compound, 3-(4-Fluorophenyl)propionic acid, to provide a broader context for potential hazards, while emphasizing the critical importance of not extrapolating this data directly. Standard laboratory safety procedures for handling chemical irritants should be strictly followed.

Compound Identification

This guide specifically pertains to 3-(4-Fluorophenyl)-2-phenylpropanoic acid . It is crucial to distinguish this compound from the similarly named 3-(4-Fluorophenyl)propionic acid, as their chemical structures and potentially their toxicological profiles differ.

| Identifier | 3-(4-Fluorophenyl)-2-phenylpropanoic acid |

| IUPAC Name | 3-(4-fluorophenyl)-2-phenylpropanoic acid[1] |

| CAS Number | 436086-86-1[1] |

| PubChem CID | 3151587[1] |

| Molecular Formula | C₁₅H₁₃FO₂[1] |

| Molecular Weight | 244.26 g/mol [1] |

| Chemical Structure |

|

Hazard Identification and Classification

The primary source of hazard information for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as reported in the PubChem database.[1]

GHS Hazard Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation[1] |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the PubChem database for this compound. Key recommendations include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

| Property | Value |

| Molecular Weight | 244.26 g/mol [1] |

| XLogP3-AA | 3.5[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 4[1] |

| Exact Mass | 244.08995782 Da[1] |

| Topological Polar Surface Area | 37.3 Ų[1] |

Toxicological Information

Data Gap: There is a significant lack of publicly available, specific toxicological data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. The toxicological properties have not been fully investigated.

Comparative Data for a Related Compound

Disclaimer: The following information is for 3-(4-Fluorophenyl)propionic acid (CAS: 459-31-4), a structurally different compound. This data is provided for informational purposes only and to highlight the importance of not confusing the two substances. This data should not be used to infer the specific properties of 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

-

GHS Hazards for 3-(4-Fluorophenyl)propionic acid: Also classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).

-

Physical and Chemical Properties of 3-(4-Fluorophenyl)propionic acid:

-

Molecular Weight: 168.16 g/mol

-

Melting Point: 86-91 °C[2]

-

The similarity in GHS hazard classifications suggests that caution is warranted when handling 3-(4-Fluorophenyl)-2-phenylpropanoic acid, and that it should be treated as an irritant at a minimum.

Experimental Protocols and Handling

Data Gap: No specific, validated experimental protocols for the handling, use, or safety assessment of 3-(4-Fluorophenyl)-2-phenylpropanoic acid were found in the public domain.

In the absence of specific protocols, standard operating procedures for handling potentially hazardous chemical solids and irritants should be strictly followed.

General Handling Workflow

The following diagram illustrates a general workflow for handling chemical compounds with irritant properties.

Logical Relationships in Hazard Assessment

The GHS classification of 3-(4-Fluorophenyl)-2-phenylpropanoic acid as an irritant dictates the necessary personal protective equipment (PPE) and handling precautions.

Biological Activity and Signaling Pathways

Data Gap: There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Phenylpropanoic acid derivatives, as a class, are known to exhibit a wide range of biological activities, but specific data for this compound is lacking.

Conclusion

3-(4-Fluorophenyl)-2-phenylpropanoic acid is classified under GHS as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Due to the significant lack of detailed toxicological data and specific handling protocols, this compound should be handled with caution in a well-ventilated environment, and appropriate personal protective equipment must be worn at all times. Researchers should not confuse this compound with the structurally different 3-(4-Fluorophenyl)propionic acid. Further experimental studies are required to fully characterize the safety profile and biological effects of 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

References

The Profens: A Technical Guide to the Discovery and Scientific Background of Arylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by a chiral α-methyl acetic acid moiety attached to an aromatic ring, these compounds are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and pharmacological evaluation of key members of this important class of pharmaceuticals.

Discovery and Historical Context

The journey of the profens began in the 1950s and 1960s with the quest for a safer alternative to aspirin for the long-term treatment of rheumatoid arthritis. Researchers at Boots Pure Drug Company, led by Stewart Adams and John Nicholson, embarked on a systematic investigation of compounds related to propionic acid. This extensive research, which involved the screening of over 600 candidate molecules, culminated in the patenting of 2-(4-isobutylphenyl)propionic acid in 1961, a compound that would later be known as ibuprofen.[1][2]

Ibuprofen was first launched in the United Kingdom in 1969 as a prescription treatment for rheumatoid arthritis.[2] Its favorable gastrointestinal side-effect profile compared to aspirin quickly established it as a valuable therapeutic agent. Following the success of ibuprofen, other arylpropionic acid derivatives were developed, including naproxen, first marketed in 1976, and ketoprofen, which was patented in 1967 and approved for medical use in 1980.

Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of action of arylpropionic acid derivatives, and NSAIDs in general, is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in "housekeeping" functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

By inhibiting COX enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The varying selectivity of different profens for COX-1 and COX-2 influences their efficacy and side-effect profiles.

Signaling Pathway of the Arachidonic Acid Cascade

Caption: The Arachidonic Acid Signaling Pathway.

Synthesis of Key Arylpropionic Acid Derivatives

The chemical synthesis of arylpropionic acid derivatives typically involves the creation of the characteristic 2-arylpropionic acid structure. Several synthetic routes have been developed, with modern approaches focusing on efficiency and greener chemistry.

Synthesis of Ibuprofen

A common laboratory-scale synthesis of ibuprofen starts from p-isobutylacetophenone.

Caption: Experimental Workflow for the Synthesis of Ibuprofen.

-

Reduction of p-isobutylacetophenone: In a round-bottom flask, dissolve p-isobutylacetophenone in methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. After the addition is complete, continue stirring at room temperature for 1 hour. Quench the reaction by the slow addition of water. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.[1]

-

Chlorination of 1-(4-isobutylphenyl)ethanol: In a separatory funnel, shake the alcohol obtained in the previous step with concentrated hydrochloric acid for 10 minutes. Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride to obtain 1-chloro-1-(4-isobutylphenyl)ethane.[1]

-

Grignard Reaction and Carboxylation: To a flask containing magnesium turnings in anhydrous diethyl ether, add a small amount of the alkyl chloride to initiate the reaction. Once the reaction starts, add the remaining chloride dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes. Cool the Grignard reagent in an ice bath and bubble dry carbon dioxide gas through the solution.[1]

-

Work-up and Isolation: Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the ibuprofen into an aqueous sodium hydroxide solution. Wash the aqueous layer with ether, then acidify with concentrated hydrochloric acid to precipitate ibuprofen. Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure ibuprofen.[1]

Synthesis of Naproxen

A common route for the synthesis of naproxen involves the esterification of naproxen with an alcohol in the presence of an acid catalyst.

-

Esterification: In a round-bottom flask, dissolve naproxen in the desired alcohol (e.g., methanol, ethanol). Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours with stirring.[3]

-

Work-up and Isolation: Cool the reaction mixture and quench with a 1% sodium hydroxide solution. Extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mobile phase to yield the corresponding naproxen ester.[3]

Synthesis of Ketoprofen

One synthetic route to ketoprofen starts from 3-nitrile ethyl benzophenone.

-

Reaction with HCl: Dissolve 3-nitrile ethyl benzophenone in methanol in a three-necked flask. Pass hydrogen chloride gas through the solution at room temperature for 1.5-2 hours.[4][5]

-

Hydrolysis: To the reaction mixture, add a solution of potassium hydroxide in water and reflux at 70°C for 2 hours.[4][5]

-

Acidification and Isolation: Cool the reaction solution to room temperature and adjust the pH to 3.5 with hydrochloric acid to precipitate the product. Filter the solid, dry it, and recrystallize from methanol to obtain pure ketoprofen.[4][5]

Pharmacological Evaluation

The anti-inflammatory and analgesic properties of arylpropionic acid derivatives are evaluated using a variety of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes.

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

-

Reagent Preparation: Prepare a Tris-HCl buffer (pH 8.0). Prepare solutions of co-factors (e.g., hematin, L-epinephrine), COX-1 or COX-2 enzyme, and the test compound at various concentrations.[6]

-

Assay Procedure: In a microplate well, mix the buffer, co-factors, and enzyme solution. Add the test compound and pre-incubate at 37°C for 10 minutes.[6]

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Termination and Analysis: After a specific incubation time, terminate the reaction. Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[6]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%).[6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally. A positive control group receiving a known NSAID (e.g., indomethacin) should be included.[7]

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[7][8]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Quantitative Data

Table 1: In Vitro COX-1 and COX-2 Inhibition by Arylpropionic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 1.9 - 15 | 1.3 - 25 | ~1 |

| Naproxen | 0.1 - 2.4 | 0.1 - 4.3 | ~1 |

| Ketoprofen | 0.03 - 2.4 | 0.1 - 3.2 | ~1 |

| Celecoxib (Reference) | 2.8 - 15 | 0.04 - 0.3 | >30 |

| Rofecoxib (Reference) | >100 | 0.018 - 0.8 | >100 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Pharmacokinetic Parameters of Arylpropionic Acid Derivatives in Rats (Oral Administration)

| Drug | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |

| Ibuprofen | 20 | ~30-40 | 0.6 - 2.3 | ~100-200 | ~2-3 |

| Naproxen | 10 | 39.3 ± 3.1 | 5.9 ± 0.2 | 354.4 ± 8.8 | 5.31 ± 0.90 |

| Ketoprofen | 3.2 | ~10-20 | ~0.5-1.5 | ~30-60 | ~2-4 |

Note: Pharmacokinetic parameters are influenced by factors such as the specific rat strain, formulation, and analytical method used.

Conclusion

The discovery and development of arylpropionic acid derivatives have revolutionized the management of pain and inflammation. From the pioneering work on ibuprofen to the synthesis of other potent "profens," this class of drugs continues to be a subject of active research. A thorough understanding of their synthesis, mechanism of action, and pharmacological properties, as detailed in this guide, is essential for researchers and professionals in the field of drug development who aim to innovate and improve upon these vital medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medicilon.com [medicilon.com]

- 3. banglajol.info [banglajol.info]

- 4. CN101759556B - Synthesis method of ketoprofen - Google Patents [patents.google.com]

- 5. Synthesis method of ketoprofen - Eureka | Patsnap [eureka.patsnap.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

Theoretical mechanism of action for 3-(4-Fluorophenyl)-2-phenylpropanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid. Based on its structural characteristics as an arylpropionic acid derivative, this document explores several plausible molecular pathways through which it may exert its biological effects. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of G protein-coupled receptors (GPCRs) such as GPR40 and GPR120, and agonism of peroxisome proliferator-activated receptors (PPARs). This guide provides a comprehensive overview of the signaling pathways, supporting data from related compounds, and detailed experimental protocols to investigate these potential mechanisms.

Introduction

3-(4-Fluorophenyl)-2-phenylpropanoic acid is a small molecule belonging to the class of arylpropionic acid derivatives. This class of compounds is well-known for its diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The structural motif of a carboxylic acid attached to an aromatic ring is a key pharmacophore that allows interaction with various biological targets. While the specific mechanism of action for 3-(4-Fluorophenyl)-2-phenylpropanoic acid has not been empirically determined, its structural similarity to known therapeutic agents allows for the formulation of several well-grounded hypotheses regarding its biological activity.

This document will explore the most probable mechanisms of action, providing a theoretical framework for future in-vitro and in-vivo investigations.

Potential Mechanisms of Action

Based on the existing literature for structurally related arylpropionic and phenylpropanoic acids, the following are the most plausible mechanisms of action for 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Inhibition of Cyclooxygenase (COX) Enzymes

The most established mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][2]. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever[3].

-

Signaling Pathway: Inhibition of COX enzymes reduces the production of prostaglandins (PGs) such as PGE2, PGI2, and thromboxane A2. This, in turn, attenuates downstream inflammatory signaling cascades.

Caption: Proposed inhibitory action on the COX pathway.

G Protein-Coupled Receptor (GPCR) Agonism

Recent studies have identified certain phenylpropanoic acid derivatives as agonists for G protein-coupled receptors, particularly the free fatty acid receptors GPR40 (FFAR1) and GPR120 (FFAR4)[4][5][6][7]. These receptors are involved in metabolic regulation, including glucose-stimulated insulin secretion.

-

Signaling Pathway: Agonism at GPR40 in pancreatic β-cells leads to an increase in intracellular calcium and subsequent potentiation of insulin secretion in the presence of elevated glucose.

Caption: Potential GPR40 agonism leading to insulin secretion.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some NSAIDs and other structurally related compounds have been shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ[8][9]. These nuclear receptors are critical regulators of lipid and glucose metabolism.

-

Signaling Pathway: As a PPAR agonist, the compound would bind to the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription to influence metabolic pathways.

Caption: Hypothesized PPAR agonism and downstream gene regulation.

Quantitative Data from Related Compounds

While specific quantitative data for 3-(4-Fluorophenyl)-2-phenylpropanoic acid is not available in the public domain, the following table summarizes typical activity ranges for arylpropionic acid derivatives against the proposed targets.

| Target | Compound Class | Activity Metric | Typical Range | Reference |

| COX-1 | Arylpropionic Acid NSAIDs | IC50 | 1 - 100 µM | [10] |

| COX-2 | Arylpropionic Acid NSAIDs | IC50 | 0.1 - 50 µM | [10] |

| GPR40 | Phenylpropanoic Acid Derivatives | EC50 | 0.1 - 10 µM | [5] |

| PPARγ | Thiazolidinediones / NSAIDs | EC50 | 1 - 20 µM | [8] |

Experimental Protocols

To elucidate the precise mechanism of action of 3-(4-Fluorophenyl)-2-phenylpropanoic acid, the following experimental workflows are recommended.

COX Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2.

-

Methodology: A common method is the Cayman Chemical COX Inhibitor Screening Assay (Cat. No. 701050) or a similar fluorescence-based assay.

-

Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The production of PGG2 is measured via a fluorescent probe.

-

The IC50 value is calculated from the dose-response curve.

-

Caption: Workflow for determining COX inhibitory activity.

GPR40 Calcium Mobilization Assay

-

Objective: To assess the agonistic activity of the compound at the GPR40 receptor.

-

Methodology: A cell-based assay using a stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells).

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compound is added at various concentrations.

-

Changes in intracellular calcium levels are monitored using a fluorescence plate reader.

-

The EC50 value is determined from the dose-response curve.

-

Caption: Workflow for assessing GPR40 agonism.

PPAR Reporter Gene Assay

-

Objective: To determine if the compound can activate PPARα or PPARγ.

-

Methodology: A cell-based reporter assay.

-

A suitable cell line (e.g., HepG2 or HEK293) is co-transfected with a plasmid expressing the PPAR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing PPREs upstream of a luciferase gene.

-

Transfected cells are treated with the test compound.

-

Luciferase activity is measured as a readout of receptor activation.

-

The EC50 value is calculated from the dose-response curve.

-

Caption: Workflow for evaluating PPAR activation.

Conclusion

While the definitive mechanism of action for 3-(4-Fluorophenyl)-2-phenylpropanoic acid remains to be experimentally validated, its structural classification as an arylpropionic acid derivative provides a strong basis for several theoretical pathways. The most probable mechanisms involve the inhibition of COX enzymes, agonism at GPR40/GPR120, and/or activation of PPARs. The experimental protocols outlined in this guide offer a clear path for researchers to systematically investigate these possibilities and to characterize the pharmacological profile of this compound. Further research is warranted to elucidate its precise molecular targets and to determine its potential therapeutic applications.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. The Role of Cyclooxygenase Inhibition in the Antineoplastic Effects of Nonsteroidal Antiinflammatory Drugs (Nsaids) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPAR agonist - Wikipedia [en.wikipedia.org]

- 9. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanoic acid derivatives, commonly known as "profens," are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of these compounds predominantly resides in the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to side effects. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (S)-profens is a critical area of research in medicinal and process chemistry. These application notes provide an overview and detailed protocols for key enantioselective synthetic strategies, including chemo-catalytic asymmetric hydrogenation, biocatalytic kinetic resolution, and palladium-catalyzed asymmetric synthesis.

Key Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-phenylpropanoic acid derivatives can be broadly categorized into three main approaches:

-

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor using a chiral catalyst. Recent advancements in catalysis, particularly with earth-abundant metals like nickel, have made this a highly efficient and atom-economical route.

-

Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes, particularly lipases, this method resolves a racemic mixture of the profen or its ester. One enantiomer is selectively transformed, allowing for the separation of the two. This approach is lauded for its environmentally friendly reaction conditions.

-

Asymmetric Alkylation and Coupling: These methods introduce the chiral center through a stereocontrolled carbon-carbon bond formation. Palladium-catalyzed reactions, such as asymmetric allylic substitution, and the use of chiral auxiliaries are prominent examples of this strategy.

The following sections provide detailed protocols and comparative data for selected methods within these categories.

Data Presentation: Comparison of Enantioselective Methods

The following tables summarize the quantitative data for various enantioselective methods for the synthesis of 2-phenylpropanoic acid derivatives, allowing for a direct comparison of their efficacy.

Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids [1][2][3][4][5]

| Entry | Substrate (α-Aryl Acrylic Acid) | Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Phenylacrylic acid | Ni(OAc)₂·4H₂O / (R,R)-BenzP | 500 | 30 | 50 | 24 | >99 | 99.4 |

| 2 | 2-(4-Isobutylphenyl)acrylic acid (Ibuprofen precursor) | Ni(OAc)₂·4H₂O / (S,S)-BenzP | 10000 | 30 | 60 | 72 | >99 | 98.0 |

| 3 | 2-(3-Fluorophenyl)acrylic acid | Ni(OAc)₂·4H₂O / (R,R)-BenzP | 500 | 30 | 50 | 24 | >99 | 99.2 |

| 4 | 2-(6-Methoxynaphthalen-2-yl)acrylic acid (Naproxen precursor) | Ni(OAc)₂·4H₂O / (R,R)-BenzP | 500 | 30 | 50 | 24 | >99 | 98.5 |

| 5 | 2-(3-Benzoylphenyl)acrylic acid (Ketoprofen precursor) | Ni(OAc)₂·4H₂O / (R,R)-BenzP* | 500 | 30 | 50 | 24 | >99 | 97.0 |

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Profens [6][7][8][9][10]

| Entry | Racemic Substrate | Lipase Source | Method | Solvent | Temp. (°C) | Conversion (%) | Product ee (%) |

| 1 | Ibuprofen | Candida rugosa | Esterification with n-propanol | Isooctane | 37 | 45 | 96 (for ester) |

| 2 | Ketoprofen | Candida rugosa | Esterification with n-decanol | Cyclohexane | 40 | 46.6 | 99 (for ester) |

| 3 | Ibuprofen | Candida antarctica Lipase B | Transesterification of vinyl ester | Not specified | Not specified | >50 | up to 97 |

| 4 | Flurbiprofen | Candida antarctica Lipase B | Esterification with methanol | Not specified | Not specified | ~50 | 89.6 (for ester) |

Table 3: Palladium-Catalyzed Asymmetric Synthesis [11][12]

| Entry | Method | Substrate | Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| 1 | Asymmetric Allylic Substitution | 1-(4-isobutylphenyl)prop-2-enyl acetate | Oxazoline ligand | Not specified | Not specified | Not specified | 87 |

| 2 | Heck/Hydroxycarbonylation | 2-Bromo-6-methoxynaphthalene | Neoisopinocampheyldiphenylphosphine | Dioxane | 120/100 | 85 | Racemic |

Experimental Protocols

Protocol 1: Nickel-Catalyzed Asymmetric Hydrogenation of α-Aryl Acrylic Acids for the Synthesis of (S)-Ibuprofen[1][2][3][4][5]

This protocol describes a general procedure for the highly enantioselective hydrogenation of 2-(4-isobutylphenyl)acrylic acid to produce (S)-Ibuprofen.

Materials:

-

2-(4-Isobutylphenyl)acrylic acid

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

(S,S)-BenzP* (or other suitable chiral phosphine ligand)

-

2,2,2-Trifluoroethanol (TFE), anhydrous

-

Hydrogen gas (H₂)

-

Autoclave or high-pressure reactor

-

Standard glassware for organic synthesis

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in-situ): In a glovebox, to a dried reaction vessel, add Ni(OAc)₂·4H₂O (e.g., 0.050 mol% relative to the substrate) and the chiral ligand (S,S)-BenzP* (e.g., 0.010 mol%).

-

Reaction Setup: Add the substrate, 2-(4-isobutylphenyl)acrylic acid (1.0 eq), to the reaction vessel.

-

Solvent Addition: Add anhydrous TFE (sufficient to achieve a desired substrate concentration, e.g., 0.1 M).

-

Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and place it in an autoclave. Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring.

-

Maintain the reaction under these conditions for the required time (e.g., 72 hours). Monitor the reaction progress by taking aliquots and analyzing by a suitable chromatographic method (e.g., HPLC or GC).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by standard methods such as crystallization or column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen via Esterification[8]

This protocol outlines a general procedure for the enzymatic resolution of racemic ibuprofen using Candida rugosa lipase.

Materials:

-

Racemic ibuprofen

-

Candida rugosa lipase (immobilized on a suitable support, e.g., silica nanoparticles, is recommended for ease of separation)

-

n-Propanol (or another suitable primary alcohol)

-

Isooctane (or another suitable organic solvent)

-

Deionized water

-

Shaking incubator or orbital shaker

-

Standard glassware for organic synthesis

Procedure:

-

Enzyme Preparation: If using immobilized lipase, prepare it according to established procedures (e.g., adsorption onto silica nanoparticles). If using free lipase, ensure it is a high-purity powder.

-

Reaction Setup: To a flask, add racemic ibuprofen (e.g., 0.025 M final concentration) and isooctane.

-

Add n-propanol (e.g., 1.0 to 1.5 equivalents relative to ibuprofen).

-

Add a small, controlled amount of water (e.g., 20 µL for a 20 mL reaction volume), as this can be crucial for lipase activity.

-

Add the immobilized Candida rugosa lipase (e.g., 40 mg for a 20 mL reaction).

-

Enzymatic Reaction: Seal the flask and place it in a shaking incubator at the optimal temperature (e.g., 37 °C).

-

Shake the reaction mixture at a constant speed for the desired time. The reaction is typically monitored over 24-48 hours.

-

Monitor the conversion and enantiomeric excess of the remaining acid and the formed ester by chiral HPLC.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

The filtrate contains the unreacted (R)-ibuprofen and the (S)-ibuprofen propyl ester.

-

Separate the (R)-ibuprofen from the (S)-ibuprofen propyl ester by extraction or column chromatography.

-

The (S)-ibuprofen can be obtained by hydrolysis of the purified (S)-ibuprofen propyl ester.

-

Analysis: Confirm the enantiomeric purity of the separated (R)-ibuprofen and the (S)-ibuprofen (after hydrolysis) using chiral HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflows for chemo-catalytic and biocatalytic enantioselective synthesis of profens.

Caption: Logical relationships between different enantioselective synthesis strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. Use of lipases in the resolution of racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Fluorinated Phenylpropanoic Acids in Drug Discovery

Note to the Reader: While the inquiry specified the use of 3-(4-Fluorophenyl)-2-phenylpropanoic acid as a precursor, a comprehensive review of scientific literature and patent databases did not yield specific drug discovery applications, quantitative biological data, or detailed experimental protocols for this particular molecule. The available information primarily consists of chemical property listings from suppliers and databases.

Therefore, to provide a valuable resource for researchers in drug development, these application notes will focus on the broader, well-established class of fluorinated phenylpropanoic acid derivatives . This class of compounds is of significant interest in medicinal chemistry, with numerous examples of their application as nonsteroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and modulators of various biological pathways. The following protocols and data are representative of the applications of this important chemical scaffold and are intended to serve as a guide for the investigation of novel derivatives, including 3-(4-Fluorophenyl)-2-phenylpropanoic acid.

Introduction: Fluorinated Phenylpropanoic Acids in Medicinal Chemistry

Phenylpropanoic acid derivatives are a cornerstone of modern pharmacology, most notably represented by the widely used NSAID, ibuprofen.[1][2] The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] Consequently, fluorinated phenylpropanoic acid derivatives have been extensively explored for a range of therapeutic applications.

This scaffold is particularly prevalent in the development of novel anti-inflammatory and anticancer agents. For instance, derivatives of 2-phenylpropionic acid have been synthesized and evaluated as dual cyclooxygenase (COX) inhibitors and antibacterial agents.[4] Furthermore, more complex propanoic acid derivatives have been investigated as G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes and as anticancer agents targeting SIRT2 and EGFR.[5][6]

Application: Precursor for the Synthesis of Novel Cyclooxygenase (COX) Inhibitors

Fluorinated phenylpropanoic acids serve as valuable precursors for the synthesis of novel COX inhibitors. The general synthetic strategy involves the modification of the carboxylic acid moiety to introduce various pharmacophores, leading to compounds with potentially enhanced potency and selectivity for COX-1 and COX-2 enzymes.

Representative Synthetic Scheme:

A representative synthesis could involve the conversion of a fluorinated phenylpropanoic acid to an amide or ester derivative, incorporating a heterocyclic moiety known to interact with the active site of COX enzymes.

Quantitative Data: Biological Activity of Representative Phenylpropanoic Acid Derivatives

The following table summarizes the in vitro biological activity of some representative 2-phenylpropionic acid derivatives as COX inhibitors. This data is provided as an example of the expected activity for this class of compounds.

| Compound ID | Target | IC50 (µM) | Reference |

| Ibuprofen | COX-1 | 2.5 | [4] |

| COX-2 | 10.2 | [4] | |

| Nimesulide | COX-1 | >100 | [4] |

| COX-2 | 0.5 | [4] | |

| Compound 6h | COX-1 | 1.8 | [4] |

| COX-2 | 0.8 | [4] | |

| Compound 6l | COX-1 | 1.5 | [4] |

| COX-2 | 0.6 | [4] |

Note: Compounds 6h and 6l are 2-(4-substitutedmethylphenyl)propionic acid derivatives from the cited literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method for determining the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 enzyme (ovine)

-

COX-2 enzyme (human, recombinant)

-

Arachidonic acid (substrate)

-

Heme

-

Epinephrine

-

Test compounds dissolved in DMSO

-

Tris-HCl buffer (pH 8.0)

-

EIA buffer

-

Prostaglandin screening EIA kit

Procedure:

-

Prepare the enzyme solution by diluting the respective COX enzyme in Tris-HCl buffer containing heme and epinephrine.

-

Add 10 µL of the test compound solution at various concentrations to a 96-well plate.

-

Add 150 µL of the enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 1N HCl.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

Prostaglandin Biosynthesis Pathway and Site of COX Inhibition

Conclusion

While direct applications of 3-(4-Fluorophenyl)-2-phenylpropanoic acid in drug discovery are not currently documented in publicly available literature, the broader class of fluorinated phenylpropanoic acids represents a highly valuable and versatile scaffold. The provided application notes and protocols for the synthesis and evaluation of COX inhibitors serve as a relevant and practical guide for researchers interested in exploring the potential of this and other related molecules in the development of new therapeutic agents. Further investigation into the biological activities of 3-(4-Fluorophenyl)-2-phenylpropanoic acid and its derivatives is warranted to uncover their potential therapeutic value.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes: 3-(4-Fluorophenyl)-2-phenylpropanoic Acid Scaffold in GPR40 Agonist Development

Introduction G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][3] This activation potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which significantly reduces the risk of hypoglycemia associated with other antidiabetic medications.[3][4] Small-molecule agonists targeting GPR40, such as those based on a phenylpropanoic acid scaffold, are therefore of great interest in drug discovery. This document outlines the application of compounds related to 3-(4-Fluorophenyl)-2-phenylpropanoic acid as a structural motif for developing and characterizing novel GPR40 agonists.

Mechanism of Action: GPR40 Signaling Upon binding of an agonist, GPR40 primarily couples to the Gαq/11 protein subunit.[4][5] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, increasing intracellular calcium concentrations.[3][5] Both the elevated Ca2+ levels and the activation of Protein Kinase C (PKC) by DAG contribute to the amplification of insulin granule exocytosis, but only in the presence of elevated glucose levels.[3][4] Certain GPR40 agonists may also engage Gαs coupling, leading to cAMP production and the secretion of incretins like GLP-1 and GIP from enteroendocrine cells, further enhancing glycemic control.[6][7]

Experimental Protocols

In Vitro Screening: Calcium Flux Assay

This assay is a primary, high-throughput method to identify and characterize GPR40 agonists by measuring changes in intracellular calcium concentration following receptor activation.